Pharmacokinetic Clearance: Disulfide-Linked Conjugates Exhibit Accelerated Late-Phase Elimination Compared to Non-Cleavable Thioether Linkers
SPDH belongs to the disulfide-containing, glutathione-cleavable linker class. In a direct head-to-head pharmacokinetic comparison of ricin A chain-antibody conjugates in normal rats, conjugates prepared with N-succinimidyl-3-(2-pyridyldithio)propionate (SPDP-based disulfide linkage) demonstrated significantly more rapid disappearance at later time points compared to conjugates with non-reducible sulphide linkages prepared with N-succinimidyl 4-(iodoacetylamino)benzoate [1]. The SPDP-prepared conjugate (Conjugate 1) contains a reducible disulfide bond that undergoes intracellular cleavage, whereas the comparator (Conjugate 3) contains a non-reducible thioether bond [1].
| Evidence Dimension | Late-phase pharmacokinetic clearance rate (relative disappearance from circulation at later time points) |
|---|---|
| Target Compound Data | SPDP-based disulfide conjugate: More rapid disappearance at later time points (ease of reduction associated with accelerated clearance) |
| Comparator Or Baseline | Non-reducible sulphide-linked conjugate: Slower disappearance at later time points |
| Quantified Difference | Qualitative: 'More rapid disappearance' of reducible disulfide-linked conjugate at later time points compared to non-reducible conjugate; both displayed biphasic kinetics with no significant difference in early-phase disappearance [1]. |
| Conditions | Ricin A chain-antibody conjugates administered to normal rats; pharmacokinetic analysis of three conjugates with different bridging structures; Conjugate 1 (SPDP-disulfide, reducible), Conjugate 2 (protected disulfide with methyl substitution, less easily reducible), Conjugate 3 (non-reducible sulphide linkage). |
Why This Matters
For ADC development, linker cleavage kinetics directly influence payload release timing and therapeutic index—SPDH's disulfide-based cleavable design enables intracellular glutathione-triggered payload liberation, a functional requirement distinct from non-cleavable maleimide-based alternatives like SMCC that release payload only after complete lysosomal antibody degradation.
- [1] Worrell NR, et al. Effect of linkage variation on pharmacokinetics of ricin A chain-antibody conjugates in normal rats. Anticancer Drug Des. 1986 Nov;1(3):179-88. PMID: 3502450. View Source
